methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is a heterocyclic compound that combines the structural features of pyrazole and thiophene. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazole-5-carboxamide derivatives, have shown potent fungicidal activities againstErysiphe graminis and insecticidal activity against Aphis fabae .
Mode of Action
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety . This change in structure translates into changes in properties, potentially affecting how the compound interacts with its targets.
Biochemical Pathways
Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Pharmacokinetics
The pharmacokinetics of similar compounds, such as synthetic cannabinoid receptor agonists, have been studied .
Result of Action
Similar compounds have shown potent fungicidal and insecticidal activities , suggesting that this compound may also have similar effects.
Action Environment
The role of solvents in the tautomeric stabilization of similar compounds has been investigated , suggesting that the compound’s action may be influenced by its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Amidation: The pyrazole derivative is then reacted with an appropriate amine to form the amide linkage.
Thiophene Ring Formation: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.
Esterification: Finally, the carboxylic acid group on the thiophene ring is esterified with methanol to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1,4-dimethyl-1H-pyrazole-3-amido)thiophene-3-carboxylate: Similar structure but different position of the amide group.
Ethyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate: Similar structure but different ester group.
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)furan-3-carboxylate: Similar structure but different heterocyclic ring.
Uniqueness
Methyl 2-(1,4-dimethyl-1H-pyrazole-5-amido)thiophene-3-carboxylate is unique due to the specific combination of the pyrazole and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.
Properties
IUPAC Name |
methyl 2-[(2,4-dimethylpyrazole-3-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-6-13-15(2)9(7)10(16)14-11-8(4-5-19-11)12(17)18-3/h4-6H,1-3H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIAAJRLOJPKSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)NC2=C(C=CS2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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